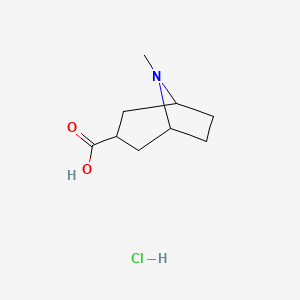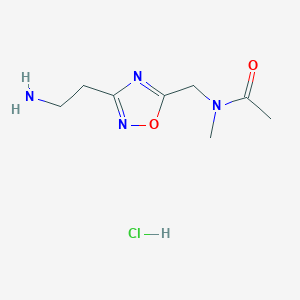
N-benzhydryl-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-benzhydryl-2-chloropyridine-3-carboxamide” consists of 19 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.Applications De Recherche Scientifique
Catalytic Applications
The synthesis and catalytic applications of ligands and complexes derived from N-benzhydryl-2-chloropyridine-3-carboxamide have been explored in various research studies. One significant application is in the field of ethylene polymerization, where these complexes serve as catalysts. For instance, a series of ligands based on 2-(2-benzhydrylbenzenamino)pyridine were synthesized and used with nickel halides to produce nickel dihalide complexes. These complexes, upon activation, exhibited high catalytic activities towards ethylene polymerization, resulting in branched polyethylenes with narrow polydispersity (Sun et al., 2012).
Synthesis and Characterization
In another study, the synthesis of N-(2-benzamide)pyridine-2'-carboxamide and its employment as a ligand for transition metal complexes is reported. These complexes were prepared and characterized in solid state, showcasing a variety of stereochemistries assigned based on extensive characterization techniques. This research highlights the versatility of this compound derivatives in forming complex structures with metals, which could have implications in materials science and catalysis (Manessi‐Zoupa et al., 1994).
Photogeneration of Cations
The photogeneration of benzhydryl cations from substituted N-benzhydryl pyridinium salts has also been investigated. This process involves the use of laser flash irradiation to yield benzhydryl cations, demonstrating a novel method for generating reactive intermediates that could find applications in synthetic organic chemistry and photopharmacology (Nigst et al., 2012).
Pharmaceutical Applications
Additionally, some studies have delved into the potential pharmaceutical applications of derivatives of this compound. For example, compounds synthesized from this chemical scaffold showed antibacterial activity against various bacterial strains, indicating the potential for developing new antibacterial agents (Mobinikhaledi et al., 2006).
Material Science and Crystal Engineering
In material science, the synthesis and structural analysis of silver(I) complexes with this compound ligands have been conducted. These studies provide insights into the molecular geometry and stabilization mechanisms of such complexes, which could have implications for the development of new materials with specific optical or electronic properties (Shi et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been reported to exhibit a range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-benzhydryl-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-16(12-7-13-21-18)19(23)22-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCJTUMHHHECCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)


![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)


![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)
